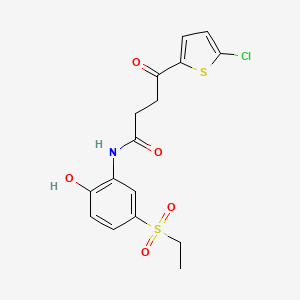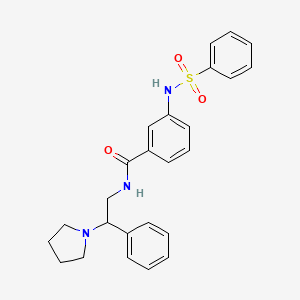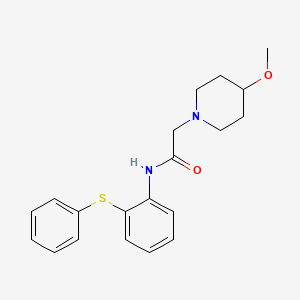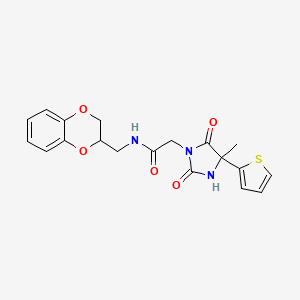
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide, also known as MMPC, is a synthetic compound that belongs to the chromene family. It has been the subject of scientific research due to its potential use in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. This compound has also been shown to inhibit the growth of cancer cells and reduce angiogenesis. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide for lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. This compound has also been shown to be stable under various conditions, making it suitable for use in experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on the development of this compound-based drug delivery systems, which may improve the efficacy and safety of this compound in the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential use in the treatment of various diseases. The synthesis method of this compound has been optimized to increase its yield and purity, making it suitable for scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties, and its mechanism of action is not fully understood. This compound has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for research on this compound, which may lead to the development of new treatments for various diseases.
合成法
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylsulfonylphenyl hydrazine with 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to increase its yield and purity, making it suitable for scientific research.
科学的研究の応用
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide has been the subject of scientific research due to its potential use in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-methyl-N-(2-methylsulfonylphenyl)-4-oxo-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-15-21(26)17-11-8-12-18(23(17)30-22(15)16-9-4-3-5-10-16)24(27)25-19-13-6-7-14-20(19)31(2,28)29/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUNZSMFNVDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=CC=CC=C3S(=O)(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-[4-[2-oxo-2-(2-phenylsulfanylanilino)ethyl]piperazin-1-yl]acetamide](/img/structure/B7550376.png)
![3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550385.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7550399.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
![N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7550426.png)
![2-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7550439.png)

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)


